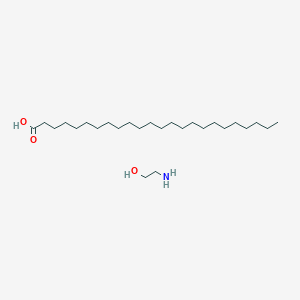
2-Aminoethanol;tetracosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Aminoethanol can be synthesized by reacting ethylene oxide with ammonia. This reaction produces ethanolamine as the primary product. The reaction conditions typically involve moderate temperatures and pressures to ensure efficient conversion.
Tetracosanoic acid can be obtained from natural sources such as peanut oil and other plant oils. It can also be synthesized through the hydrogenation of tetracosenoic acid.
Industrial Production Methods
Industrial production of 2-aminoethanol involves the reaction of ethylene oxide with ammonia in large-scale reactors. The process is optimized to maximize yield and minimize by-products. Tetracosanoic acid is typically extracted from natural sources through processes such as solvent extraction and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aminoacetaldehyde and further to glycine.
Reduction: It can be reduced to form ethylenediamine.
Substitution: It can react with acids to form esters and with alkyl halides to form alkylamines.
Tetracosanoic acid primarily undergoes reactions typical of fatty acids, such as:
Esterification: It reacts with alcohols to form esters.
Hydrogenation: It can be hydrogenated to form saturated fatty acids.
Common Reagents and Conditions
Common reagents for the reactions of 2-aminoethanol include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. For tetracosanoic acid, common reagents include alcohols for esterification and hydrogen gas for hydrogenation.
Major Products Formed
2-Aminoethanol: Major products include aminoacetaldehyde, glycine, ethylenediamine, and various esters.
Tetracosanoic Acid: Major products include esters and saturated fatty acids.
Wissenschaftliche Forschungsanwendungen
2-Aminoethanol is widely used in scientific research due to its role as a building block for various compounds. It is used in the synthesis of surfactants, emulsifiers, and pharmaceuticals. It also plays a crucial role in the removal of carbon dioxide from flue gases in carbon capture systems.
Tetracosanoic acid is used in the study of lipid metabolism and as a standard in analytical chemistry. It is also used in the production of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
2-Aminoethanol acts as a precursor for the synthesis of phospholipids, which are essential components of cell membranes. It is involved in the formation of phosphatidylethanolamine, a key phospholipid in biological membranes. The compound’s effects are mediated through its incorporation into membrane structures and its role in cellular signaling pathways.
Tetracosanoic acid exerts its effects through its incorporation into lipid bilayers and its role in lipid metabolism. It is involved in the synthesis of complex lipids and serves as an energy source in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethanol: Similar compounds include diethanolamine and triethanolamine, which have additional hydroxyl groups.
Tetracosanoic Acid: Similar compounds include other long-chain fatty acids such as stearic acid and palmitic acid.
Uniqueness
2-Aminoethanol is unique due to its bifunctional nature, containing both a primary amine and a primary alcohol group. This allows it to participate in a wide range of chemical reactions. Tetracosanoic acid is unique due to its long carbon chain, which imparts specific physical and chemical properties, making it suitable for specialized applications in cosmetics and analytical chemistry.
Eigenschaften
CAS-Nummer |
560060-89-1 |
|---|---|
Molekularformel |
C26H55NO3 |
Molekulargewicht |
429.7 g/mol |
IUPAC-Name |
2-aminoethanol;tetracosanoic acid |
InChI |
InChI=1S/C24H48O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;3-1-2-4/h2-23H2,1H3,(H,25,26);4H,1-3H2 |
InChI-Schlüssel |
OUTDGOAVIJTVJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O.C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


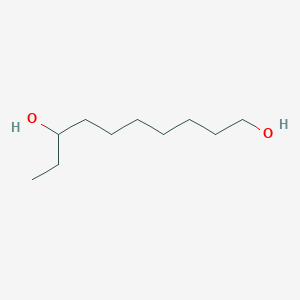


![4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol](/img/structure/B14228853.png)
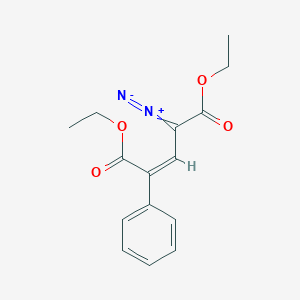
![{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene](/img/structure/B14228861.png)


![4,4'-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one)](/img/structure/B14228879.png)


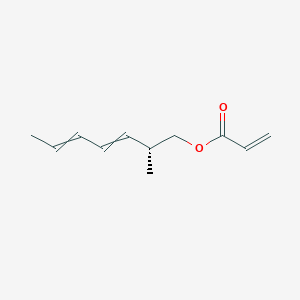
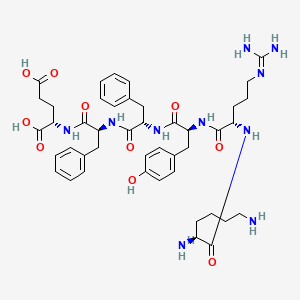
![Benzonitrile, 2-[6-(2,3-dimethylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B14228916.png)
